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Compound of Interest

Compound Name: 6-Methoxyharmalan

CAS No.: 3589-73-9

Cat. No.: B1215932

Get Quote

Executive Summary
This guide provides a technical comparison between 6-Methoxyharmalan (6-MeO-DHBC) and

its widely studied structural isomers and analogs, such as Harmaline and Pinoline. While

Harmaline (7-methoxy-1-methyl-3,4-dihydro-β-carboline) is the standard reference for

monoamine oxidase A (MAO-A) inhibition and tremor induction, 6-Methoxyharmalan
represents a distinct positional isomer with unique pharmacological properties.

Key Distinction: 6-Methoxyharmalan is the 6-methoxy isomer of Harmaline.[1] It is the

dehydrogenated (oxidized) form of the endogenous compound Pinoline. Research indicates it

possesses equal or slightly greater hallucinogenic potency than Harmaline in human subjects,

despite showing similar or lower affinity for 5-HT2A receptors in vitro.

Part 1: Chemical Identity & Structural Comparison
The β-carboline class is defined by a tricyclic pyrido[3,4-b]indole ring. The pharmacological

activity is critically dependent on two factors:
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Saturation of the C-ring: Fully aromatic (Harman) vs. Dihydro (Harmalan) vs. Tetrahydro

(Tetrahydroharman).

Substitution Position: Methoxy group at position 6 (Pinoline series) vs. position 7 (Harmala

series).[2]

Comparative Chemical Table

Feature
6-

Methoxyharmal

an

Harmaline Pinoline Harmine

IUPAC Name

6-methoxy-1-

methyl-3,4-

dihydro-β-

carboline

7-methoxy-1-

methyl-3,4-

dihydro-β-

carboline

6-methoxy-

1,2,3,4-

tetrahydro-β-

carboline

7-methoxy-1-

methyl-β-

carboline

Common Abbr. 6-MeO-DHBC 7-MeO-DHBC 6-MeO-THBC 7-MeO-BC

Saturation
Dihydro (Partially

saturated)

Dihydro (Partially

saturated)

Tetrahydro (Fully

saturated)

Aromatic (Fully

unsaturated)

Methoxy Pos. Position 6 Position 7 Position 6 Position 7

CAS Number 3589-73-9 304-21-2 20315-68-8 442-51-3

Fluorescence
Strong

(Yellow/Green)

Strong

(Green/Blue)
Moderate Strong (Blue)

Key Source
Virola spp.,

Synthetic

Peganum

harmala, B.

caapi

Pineal gland

(Endogenous)

B. caapi, P.

harmala
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Caption: Structural relationship between the 6-methoxy (Pinoline) and 7-methoxy (Harmala)

series. 6-Methoxyharmalan is the direct isomer of Harmaline.

Part 2: Pharmacological Profile[2][3][4][5]
Monoamine Oxidase (MAO) Inhibition
Like its 7-methoxy counterparts, 6-Methoxyharmalan is a potent, reversible inhibitor of MAO-A

(RIMA).
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Mechanism: Competitive inhibition of the enzyme active site, preventing the deamination of

serotonin (5-HT) and norepinephrine.

Potency: Comparable to Harmaline (IC50 in the nanomolar to low micromolar range).[2][3]

Selectivity: Highly selective for MAO-A over MAO-B at physiological concentrations.

Receptor Binding Affinity
The psychoactive effects of β-carbolines are complex and involve multiple targets.
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Target Receptor
6-
Methoxyharmalan
Affinity (Ki)

Harmaline Affinity
(Ki)

Clinical Implication

5-HT2A 4,220 – 5,600 nM ~5,000 nM

Low Affinity.

Paradoxical given the

hallucinogenic effects.

Suggests downstream

mechanisms or active

metabolites.

5-HT2C 924 nM Low µM range

Moderate affinity; may

contribute to mood

regulation and side

effects

(anxiety/appetite).

Imidazoline (I2) Not fully characterized 22 nM (High)

I2 binding is linked to

neuroprotection and

hypothermia.

Harmaline is a

standard I2 ligand.

Benzodiazepine Likely Inverse Agonist
Low µM (Inverse

Agonist)

β-carbolines generally

bind the BZ site of

GABA-A receptors,

reducing GABAergic

tone

(anxiogenic/alerting).

Psychoactive Potency
Human Data: Reports suggest 6-Methoxyharmalan is hallucinogenic at oral doses of ~1.5

mg/kg (~100 mg).[2]

Comparison: It is estimated to be ~1.5x more potent than Harmaline.[2]

Drug Discrimination: In rodent models, 6-Methoxyharmalan fully substitutes for Ibogaine

and DOM (a serotonergic psychedelic), whereas Harmaline only partially substitutes for
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Ibogaine.[3] This suggests 6-Methoxyharmalan may have a "cleaner" serotonergic or

ibogaine-like profile than Harmaline.

Part 3: Experimental Protocols
Protocol A: High-Sensitivity HPLC-FLD Detection
Because 6-Methoxyharmalan is natively fluorescent, fluorescence detection (FLD) is far

superior to UV-Vis for quantification in biological matrices.

Equipment:

HPLC System with Fluorescence Detector (e.g., Agilent 1260 Infinity II).

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm).

Mobile Phase:

Solvent A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid). Acidic

pH is critical to protonate the nitrogen, maximizing fluorescence.

Solvent B: Acetonitrile (LC-MS grade).

Gradient Method:

0-1 min: 10% B (Isocratic hold)

1-8 min: 10% -> 40% B (Linear ramp)

8-10 min: 40% -> 95% B (Wash)

10-13 min: 10% B (Re-equilibration)

Detection Settings:

Excitation (Ex): 330 nm

Emission (Em): 495 nm
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Note: While Harmaline optimizes at Ex340/Em495, the 6-methoxy shift is subtle. Perform a

spectral scan (stop-flow) if peak sensitivity is low, but these settings will detect both isomers.

Validation Criteria:

Linearity: 10 ng/mL – 5000 ng/mL (R² > 0.99).

Resolution (Rs): Ensure separation between 6-MeO-Harmalan and Harmaline if co-eluting

(isomers often require optimized gradients or phenyl-hexyl columns for baseline separation).

Protocol B: In Vitro MAO-A Inhibition Screening
This protocol validates the functional potency of 6-Methoxyharmalan compared to a

Harmaline control.

Reagents:

Enzyme: Recombinant Human MAO-A (commercially available).

Substrate: Kynuramine (fluorometric) or Serotonin (spectrophotometric). Kynuramine is

preferred for high throughput.

Control: Clorgyline (Irreversible MAO-A inhibitor) or Harmaline (Reversible).

Workflow:

Preparation: Dissolve 6-Methoxyharmalan in DMSO (10 mM stock). Prepare serial dilutions

(1 nM to 100 µM) in reaction buffer (100 mM Potassium Phosphate, pH 7.4).

Incubation: Mix 10 µL of inhibitor dilution with 40 µL of MAO-A enzyme solution (0.015

mg/mL). Incubate at 37°C for 10 minutes.

Reaction Start: Add 50 µL of Kynuramine substrate (50 µM final concentration).

Measurement: Monitor fluorescence continuously for 20 minutes at 37°C.

Ex: 310 nm

Em: 400 nm (Detecting 4-hydroxyquinoline formation).
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Analysis: Calculate the slope (velocity) of the reaction. Plot % Inhibition vs.

Log[Concentration] to determine IC50.

Expected Results:

Harmaline IC50: ~2–5 nM.

6-Methoxyharmalan IC50: Expected range 5–50 nM (High potency).

Part 4: Mechanism of Action Diagram
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Caption: Dual mechanism of action. Primary effect is MAO-A inhibition leading to increased

synaptic serotonin. Secondary effects involve direct receptor modulation.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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